Cas no 315237-32-2 (methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate)
methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate
- methyl 6-bromo-5-ethoxy-2-methylbenzofuran-3-carboxylate
- 3-Benzofurancarboxylic acid, 6-bromo-5-ethoxy-2-methyl-, methyl ester
- SR-01000456976
- AKOS001616452
- F0821-0434
- BIM-0002433.P001
- Oprea1_603304
- CCG-108532
- SR-01000456976-1
- Z275255582
- CB03791
- CBMicro_002265
- 315237-32-2
- EU-0074281
- SMSF0018298
-
- Inchi: 1S/C13H13BrO4/c1-4-17-11-5-8-10(6-9(11)14)18-7(2)12(8)13(15)16-3/h5-6H,4H2,1-3H3
- InChI Key: IMJVYFIMURAEKF-UHFFFAOYSA-N
- SMILES: O1C2=CC(Br)=C(OCC)C=C2C(C(OC)=O)=C1C
Computed Properties
- Exact Mass: 311.99972g/mol
- Monoisotopic Mass: 311.99972g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 48.7Ų
Experimental Properties
- Density: 1.441±0.06 g/cm3(Predicted)
- Boiling Point: 373.6±37.0 °C(Predicted)
methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0821-0434-2μmol |
methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate |
315237-32-2 | 90%+ | 2μmol |
$57.0 | 2023-08-02 | |
| Life Chemicals | F0821-0434-5μmol |
methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate |
315237-32-2 | 90%+ | 5μmol |
$63.0 | 2023-08-02 | |
| Life Chemicals | F0821-0434-10μmol |
methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate |
315237-32-2 | 90%+ | 10μmol |
$69.0 | 2023-08-02 | |
| Life Chemicals | F0821-0434-20μmol |
methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate |
315237-32-2 | 90%+ | 20μmol |
$79.0 | 2023-08-02 | |
| Life Chemicals | F0821-0434-1mg |
methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate |
315237-32-2 | 90%+ | 1mg |
$54.0 | 2023-08-02 | |
| Life Chemicals | F0821-0434-2mg |
methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate |
315237-32-2 | 90%+ | 2mg |
$59.0 | 2023-08-02 | |
| Life Chemicals | F0821-0434-3mg |
methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate |
315237-32-2 | 90%+ | 3mg |
$63.0 | 2023-08-02 | |
| Life Chemicals | F0821-0434-4mg |
methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate |
315237-32-2 | 90%+ | 4mg |
$66.0 | 2023-08-02 | |
| Life Chemicals | F0821-0434-5mg |
methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate |
315237-32-2 | 90%+ | 5mg |
$69.0 | 2023-08-02 | |
| Life Chemicals | F0821-0434-10mg |
methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate |
315237-32-2 | 90%+ | 10mg |
$79.0 | 2023-08-02 |
methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate
Methyl 6-Bromo-5-Ethoxy-2-Methyl-1-Benzofuran-3-Carboxylate (CAS No. 315237-32-2): A Comprehensive Overview
Methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate (CAS No. 315237-32-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements associated with methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate.
Chemical Structure and Properties
Methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate is a substituted benzofuran derivative with a molecular formula of C14H13BrO4. The compound features a benzofuran core, which is a six-membered benzene ring fused to a five-membered furan ring. The presence of a bromine atom at the 6-position, an ethoxy group at the 5-position, and a methyl group at the 2-position adds to its structural complexity and functional diversity. These substituents play crucial roles in determining the compound's physical and chemical properties, such as solubility, stability, and reactivity.
The molecular weight of methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate is approximately 319.15 g/mol. It is typically a white or off-white solid at room temperature and exhibits moderate solubility in common organic solvents such as dichloromethane, acetone, and ethanol. The compound's melting point ranges from 90 to 95°C, making it suitable for various synthetic transformations and analytical techniques.
Synthesis Methods
The synthesis of methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate has been extensively studied in the literature. One of the most common approaches involves the sequential functionalization of a benzofuran scaffold. The general synthetic route begins with the preparation of a suitably substituted benzofuran derivative, followed by selective bromination at the 6-position and introduction of the ethoxy and methyl groups.
A typical synthetic pathway involves the following steps:
- Bromination: The bromination of a starting benzofuran derivative can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane or acetic acid.
- Etherification: The introduction of the ethoxy group can be accomplished through an etherification reaction using an alkyl halide (such as ethyl iodide) in the presence of a base like potassium carbonate.
- Methylation: The addition of a methyl group can be achieved via methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
- Esterification: Finally, the carboxylic acid functionality can be converted to the corresponding methyl ester using methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
This synthetic strategy allows for high yields and excellent purity of the final product, making it suitable for large-scale production and further pharmaceutical development.
Biological Activities and Applications
Methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate has been investigated for its potential biological activities, particularly in the context of drug discovery and development. Recent studies have highlighted its anti-inflammatory, antioxidant, and anticancer properties.
In anti-inflammatory research, methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate has shown promise in inhibiting key enzymes involved in inflammatory pathways. For example, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are central to prostaglandin synthesis and inflammation. This makes it a potential candidate for developing new anti-inflammatory drugs with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
In terms of antioxidant activity, studies have demonstrated that methyl 6-bromo-5.ethoxy.2.methyl.1.benzofuran.3.carboxylate exhibits strong radical scavenging properties. This is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals, thereby protecting cells from oxidative damage. Antioxidants play crucial roles in preventing various diseases associated with oxidative stress, including neurodegenerative disorders and cardiovascular diseases.
The anticancer potential of methyl 6.bromo.5.ethoxy.2.methyl.1.benzofuran.3.carboxylate has also been explored in several preclinical studies. Research has shown that it can induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways such as p53 and Bcl-2 family proteins. Additionally, it has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells.
Recent Research Advancements
The field of medicinal chemistry is constantly evolving, and recent advancements have shed new light on the potential applications of compounds like methyl 6.bromo.5.ethoxy.2.methyl.1.benzofuran.3.carboxylate. One notable study published in the Journal of Medicinal Chemistry reported on the use of this compound as a lead structure for developing novel antiviral agents against emerging viral infections such as SARS-CoV-2.
In this study, researchers synthesized a series of derivatives based on the core structure of methyl 6.bromo.5.ethoxy.2.methyl.1.benzofuran.3.carboxylate and evaluated their antiviral activity against SARS-CoV-2 in vitro. Several derivatives exhibited potent antiviral effects by inhibiting viral replication through multiple mechanisms, including interference with viral entry and inhibition of viral proteases.
Another recent study published in Cancer Research explored the use of this compound as a potential radiosensitizer to enhance the efficacy of radiation therapy in cancer treatment. The study found that co-administration of radiation therapy with derivatives of methyl 6.bromo.5.ethoxy.2.methyl.1.benzofuran.3.carboxylate significantly increased tumor cell death compared to radiation alone.
Conclusion
In conclusion, methyl 6.bromo.5.ethoxy.2.methyl.1.benzofuran.3.carboxylate (CAS No. 315237-32-2) is a promising compound with diverse biological activities and potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure provides a robust foundation for further derivatization and optimization to develop novel therapeutic agents targeting inflammation, oxidative stress, cancer, viral infections, and other diseases.
Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, making it an exciting area for future exploration in drug discovery and development.
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